1-Iododecane

Description

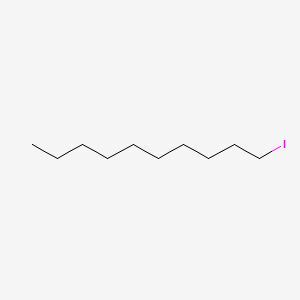

Structure

3D Structure

Properties

IUPAC Name |

1-iododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21I/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIDNYUZJPMKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062142 | |

| Record name | Decane, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Iododecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 1-Iododecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2050-77-3 | |

| Record name | 1-Iododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decane, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Iododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-iododecane, an important alkyl halide used in various organic synthesis applications. The information presented herein is intended to support research and development activities by providing reliable physical data and outlining the standard experimental methodologies for their determination.

Core Physical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature.[1] It is an organic compound classified as a primary alkyl iodide, consisting of a ten-carbon chain with an iodine atom attached to the terminal carbon. The presence of the heavy iodine atom significantly influences its physical characteristics compared to its parent alkane, decane.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | C₁₀H₂₁I | - | - | [1][2][3] |

| Molecular Weight | 268.18 | g/mol | - | [1][2][4] |

| Appearance | Clear, colorless to light yellow liquid | - | Room Temperature | [1][5] |

| Melting Point | -16 | °C | - | [5][6][7][8] |

| Boiling Point | 132 | °C | 15 mmHg | [2][4][5][7][8] |

| 264.174 | °C | 760 mmHg | [6] | |

| Density | 1.257 | g/mL | 25 °C | [2][4][5][7][9] |

| 1.262 | g/cm³ | - | [6] | |

| Refractive Index | 1.485 | n20/D | 20 °C | [2][4][5][6][7] |

| Vapor Pressure | 0.01 | mmHg | 20 °C | [2][4][5][6][7] |

| Vapor Density | >5 | (vs air) | - | [2][4][5][8] |

| Flash Point | >110 | °C | Closed Cup | [10][11] |

| >230 | °F | - | [5][7][8] | |

| Water Solubility | Immiscible | - | - | [5][6][7][8] |

| Solubility in Organic Solvents | Soluble | - | - |

Experimental Protocols for Property Determination

The physical properties listed above are determined through well-established experimental protocols. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the solid organic compound is finely powdered and packed into a small-diameter capillary tube that is sealed at one end.[6][12]

-

Apparatus: The capillary tube is attached to a thermometer, and both are placed in a heating bath (such as a Thiele tube containing mineral oil) or a melting point apparatus with a heated metal block.[6]

-

Procedure: The heating bath is heated slowly and uniformly.[6] The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded.[8] This provides the melting point range. For pure substances, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Distillation or Capillary Method

-

Apparatus: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.[4][13] This setup is then attached to a thermometer and heated in a Thiele tube or an aluminum block.[4][5]

-

Procedure: The apparatus is heated gently.[4] As the liquid heats, the air trapped in the capillary tube expands and escapes as bubbles. When the liquid reaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4] The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Graduated Cylinder Method

-

Using a Graduated Cylinder:

-

Using a Pycnometer: For higher accuracy, a pycnometer (a flask with a specific, known volume) is used.

-

The empty pycnometer is weighed.

-

It is then filled with the liquid, and the excess is removed.

-

The filled pycnometer is weighed again.

-

The density is the mass of the liquid (difference in weights) divided by the known volume of the pycnometer.[16]

-

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Methodology: Refractometer

-

Apparatus: An Abbe refractometer is commonly used.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and light is passed through the sample.

-

The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is then read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

-

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and are primarily governed by the intermolecular forces between its molecules. The following diagram illustrates these relationships.

Caption: Interplay of molecular structure, intermolecular forces, and physical properties.

This guide provides essential physical property data and experimental context for this compound, facilitating its effective use in research and development. The provided methodologies represent standard laboratory practices for obtaining reliable physical data for organic compounds.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. pennwest.edu [pennwest.edu]

- 9. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. wjec.co.uk [wjec.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mt.com [mt.com]

An In-depth Technical Guide to the Chemical Properties of 1-Iododecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iododecane (CH₃(CH₂)₉I) is a linear alkyl iodide that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution and coupling reactions. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity and safety considerations.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Molecular Formula | C₁₀H₂₁I | [4][5] |

| Molecular Weight | 268.18 g/mol | [2][4] |

| Melting Point | -16 °C | [3] |

| Boiling Point | 264.174 °C at 760 mmHg; 132 °C at 15 mmHg | [3][6] |

| Density | 1.262 g/cm³ at 25 °C | [3][6] |

| Vapor Pressure | 0.01 mmHg at 20 °C | [2][6] |

| Refractive Index (n²⁰/D) | 1.485 | [3][6] |

| Solubility | Immiscible with water | [3] |

| Flash Point | 99.335 °C | [3] |

Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| CAS Number | 2050-77-3 | [2][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | Decyl iodide, n-Decyl iodide | [2][4] |

| InChI | InChI=1S/C10H21I/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | [2] |

| InChIKey | SKIDNYUZJPMKFC-UHFFFAOYSA-N | [2] |

| SMILES | CCCCCCCCCCI | [6] |

| XLogP3 | 6.3 | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 11 | [3] |

| Complexity | 61.9 | [3] |

Experimental Protocols

Synthesis of this compound from 1-Decanol (B1670082)

A common and efficient method for the synthesis of this compound is the nucleophilic substitution of 1-decanol using iodine and a phosphine (B1218219) reagent, such as triphenylphosphine (B44618). This reaction proceeds via an SN2 mechanism.

Materials:

-

1-Decanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

-

Formation of Phosphonium Iodide: To the stirred solution, add iodine (1.2 equivalents) portion-wise at room temperature. The solution will turn dark brown. Stir for 15-20 minutes.

-

Addition of Alcohol: Dissolve 1-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The brown color will disappear.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes) to afford pure this compound.

Synthesis of this compound via SN2 Reaction.

Purification of this compound

Crude this compound obtained from synthesis can be purified using the following methods:

-

Distillation: Fractional distillation under reduced pressure is an effective method for purifying liquid compounds with different boiling points.

-

Column Chromatography: For removal of non-volatile impurities, column chromatography using silica gel as the stationary phase and a non-polar eluent like hexanes is suitable.

Analysis of this compound

The identity and purity of this compound can be confirmed using the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides a mass spectrum for each, allowing for identification and quantification.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like hexane (B92381) to a concentration of 1-10 µg/mL.[5]

-

GC Conditions: Use a suitable capillary column (e.g., HP-5MS) with helium as the carrier gas. The oven temperature program should be optimized to achieve good separation.[7]

-

MS Conditions: Electron ionization (EI) at 70 eV is typically used. The mass spectrometer can be operated in full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) mode for targeted analysis.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of C-H and C-I bonds.

Workflow for GC-MS Analysis of this compound.

Reactivity and Applications

The primary reactivity of this compound is centered around the carbon-iodine bond. The iodine atom is an excellent leaving group, making the α-carbon electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Substitution Reactions: this compound readily undergoes SN2 reactions with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This is a fundamental transformation in organic synthesis.

-

Coupling Reactions: It can participate in various coupling reactions, such as the Suzuki and Heck reactions, when used in conjunction with organometallic reagents and a catalyst. For instance, this compound is used as a precursor in the palladium-catalyzed carbonylative cross-coupling reaction with 9-octyl-9-borabicyclo[3.3.1]nonane to prepare 9-nonadecanone.[8]

-

Grignard Reagent Formation: this compound can react with magnesium metal to form the corresponding Grignard reagent, decylmagnesium iodide, a potent nucleophile used for carbon-carbon bond formation.

-

Electrochemical Reduction: The electrochemical reduction of this compound at a mercury cathode in dimethylformamide has been investigated.[6]

In the context of drug development, alkyl halides are recognized as important motifs that can influence the bioactivity of molecules.[9] While often considered reactive, their stability can be modulated by the surrounding molecular structure.[9] Halogenation can enhance lipophilicity, which may improve membrane permeability and oral absorption of drug candidates.[9]

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification:

-

Causes skin irritation.[10]

-

Causes serious eye irritation.[10]

-

May cause respiratory irritation.[10]

Handling and Storage:

-

Handle in a well-ventilated area.[10]

-

Wear protective gloves, clothing, eye, and face protection.[10]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

Stability and Reactivity:

-

Incompatible with strong oxidizing agents and strong bases.[10][11]

-

Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.[10]

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[10]

References

- 1. A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Decane, 1-iodo- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. physics.emu.edu.tr [physics.emu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. Decane, 1-iodo- | TargetMol [targetmol.com]

- 9. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Video: Alkyl Halides [jove.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1-Iododecane (CAS Number: 2050-77-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-iododecane (CAS No. 2050-77-3), a long-chain alkyl iodide. It details the physicochemical properties, synthesis, reactivity, and applications of this versatile chemical intermediate. The document includes detailed experimental protocols for its synthesis, a summary of its toxicological profile, and guidelines for safe handling and disposal. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild, sweet, halogen-like odor.[1] It is a non-polar compound, which dictates its solubility in various solvents.[2] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2050-77-3 | |

| Molecular Formula | C₁₀H₂₁I | |

| Molecular Weight | 268.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~1.48 g/cm³ | [1] |

| Melting Point | -10 °C | [1] |

| Boiling Point | 269–271 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [1] |

| Refractive Index (n²⁰/D) | 1.485 (lit.) | [3] |

| Vapor Pressure | 0.01 mmHg (20 °C) | [3] |

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the Finkelstein reaction and the direct iodination of 1-decanol (B1670082).

Finkelstein Reaction from 1-Bromodecane (B1670165)

The Finkelstein reaction is a nucleophilic substitution reaction that involves the exchange of a halogen atom.[4] It is an effective method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides.[4] The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.[5]

Experimental Protocol:

-

Materials:

-

1-Bromodecane

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

-

To this solution, add 1-bromodecane (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 24 hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.

-

After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the diethyl ether by rotary evaporation to yield crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[6][7][8][9]

-

Iodination of 1-Decanol

This compound can also be prepared from 1-decanol using various iodinating agents. A common laboratory-scale method involves the use of iodine and triphenylphosphine (B44618).

Experimental Protocol:

-

Materials:

-

1-Decanol

-

Iodine

-

Triphenylphosphine

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add iodine (1.2 equivalents) portion-wise.

-

To this mixture, add a solution of 1-decanol (1.0 equivalent) in anhydrous dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane) to afford pure this compound.[9][10]

-

Reactivity and Applications

The carbon-iodine bond in this compound is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions. This reactivity makes this compound a valuable intermediate in organic synthesis.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles to introduce the decyl group into other molecules.

Applications in Synthesis

-

Alkylation Agent: this compound is used to introduce the ten-carbon alkyl chain into various molecules, which can be a crucial step in the synthesis of pharmaceuticals and agrochemicals to enhance their lipophilicity and bioavailability.[1][11][12] For instance, it can be used in the synthesis of novel anticancer and antiviral agents.[13][14][15]

-

Precursor for Organometallic Reagents: It can be used to prepare decyl Grignard reagents (CH₃(CH₂)₉MgI) by reacting with magnesium metal. These Grignard reagents are potent nucleophiles used to form new carbon-carbon bonds.

-

Wurtz Reaction: this compound can undergo Wurtz coupling in the presence of sodium metal to form eicosane (B133393) (C₂₀H₄₂).

-

Palladium-Catalyzed Cross-Coupling Reactions: It has been used in palladium-catalyzed carbonylative cross-coupling reactions.[3]

Materials Science Applications

-

Self-Assembled Monolayers (SAMs): The iodine headgroup of this compound can anchor to certain surfaces, allowing for the formation of self-assembled monolayers. These SAMs can be used to modify the surface properties of materials.

-

Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles, imparting hydrophobicity.[16][17] This is particularly relevant in biomedical applications such as targeted drug delivery and bio-imaging.[17][18][19]

Toxicology and Safety

Hazard Identification

This compound is considered a hazardous substance. The GHS classification indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[20] There is also a potential for long-lasting harmful effects to aquatic life.

-

GHS Hazard Statements: H315, H319, H335, H413

Toxicological Data

Limited toxicological data is available for this compound. The intraperitoneal LD50 in mice is reported as 4,550 mg/kg. The toxicological properties of long-chain alkyl iodides have not been extensively investigated.[20][21]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[20]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[20]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[20][22]

-

Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.[20]

-

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents and strong bases.[20]

Disposal

This compound is a halogenated hydrocarbon and must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[20][23] Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[23] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable and versatile long-chain alkyl iodide with significant applications in organic synthesis and materials science. Its reactivity, particularly in nucleophilic substitution reactions, allows for the introduction of a decyl group into a wide range of molecules, which is of interest in the development of new drugs and functional materials. Proper handling, storage, and disposal procedures are essential to ensure safety and minimize environmental impact. This guide provides a foundational understanding of this compound for researchers and professionals, enabling its effective and safe utilization in their work.

References

- 1. This compound 98% Exporter | this compound 98% Exporting Company | this compound 98% International Distributor [multichemexports.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-碘癸烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

- 5. scribd.com [scribd.com]

- 6. How To [chem.rochester.edu]

- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. physics.emu.edu.tr [physics.emu.edu.tr]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. chemicalbook.com [chemicalbook.com]

- 23. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Iododecane for Researchers and Drug Development Professionals

Introduction

1-Iododecane (CH₃(CH₂)₉I) is a linear alkyl iodide that serves as a versatile reagent and building block in organic synthesis. Its utility is primarily derived from the reactivity of the carbon-iodine bond, which readily participates in a variety of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its appropriate handling, application in reactions, and for the purification of resulting products.

| Property | Value |

| Molecular Formula | C₁₀H₂₁I |

| Molecular Weight | 268.18 g/mol [1][2] |

| CAS Number | 2050-77-3[1][2][3] |

| Appearance | Colorless to light yellow liquid[4] |

| Density | 1.257 g/mL at 25 °C[2][3] |

| Boiling Point | 132 °C at 15 mmHg[2][3] |

| Melting Point | -16 °C |

| Refractive Index | n20/D 1.485[2][3] |

| Solubility | Immiscible with water, soluble in organic solvents.[3][4] |

| Vapor Pressure | 0.01 mmHg at 20 °C[2] |

Synthesis of this compound

This compound is typically synthesized from its corresponding alcohol, 1-decanol (B1670082), through a nucleophilic substitution reaction. A common and efficient method involves the use of iodine in the presence of a phosphine, such as triphenylphosphine (B44618).

Experimental Protocol: Synthesis of this compound from 1-Decanol

This protocol outlines a representative procedure for the iodination of 1-decanol.

Materials:

-

1-Decanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Hexanes

-

Pentane

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 1-decanol (1.0 equivalent). Dilute with anhydrous dichloromethane.

-

Reagent Addition: To the stirred solution, add imidazole (1.3 equivalents), triphenylphosphine (1.3 equivalents), and iodine (1.3 equivalents) sequentially. The reaction is exothermic, and the solution will turn dark brown.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The brown color of the solution will fade.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica (B1680970) gel column chromatography, eluting with hexanes or pentane, to yield pure this compound as a clear oil.

Chemical Reactivity and Applications

The primary reactivity of this compound is centered around the carbon-iodine bond. The iodide ion is an excellent leaving group, making this compound a suitable substrate for nucleophilic substitution reactions (both Sₙ1 and Sₙ2). It can also participate in elimination reactions and is a precursor for the formation of organometallic reagents.

Nucleophilic Substitution Reactions

A general workflow for a nucleophilic substitution reaction involving this compound is depicted below. This type of reaction is fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

References

A Technical Guide to the Physical Properties of 1-Iododecane

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1-iododecane, with a primary focus on its boiling point. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of quantitative data, a standardized experimental protocol for boiling point determination, and a logical diagram illustrating the factors that influence the boiling points of haloalkanes. This guide aims to serve as a practical reference for laboratory and research applications involving this compound.

Introduction to this compound

This compound (CAS No. 2050-77-3) is a primary alkyl halide consisting of a ten-carbon chain with an iodine atom attached to the terminal carbon.[1] It is typically a colorless to pale yellow liquid at room temperature and is largely insoluble in water but soluble in many organic solvents.[1][2][3] Due to the presence of the highly polarizable iodine atom, this compound exhibits strong London dispersion forces, which significantly impact its physical properties, particularly its boiling point.[4] This compound serves as a valuable reagent in various organic synthesis reactions.[1]

Quantitative Physical Properties

The physical properties of this compound are well-documented in chemical literature. The following table summarizes the key quantitative data available for this compound, providing a clear and concise reference.

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 264.174 °C | at 760 mmHg | [2] |

| 132 °C | at 15 mmHg | [3][5][6] | |

| Melting Point | -16 °C | [2] | |

| Density | 1.262 g/cm³ | at 20 °C | [2] |

| 1.257 g/mL | at 25 °C | [3][5][6] | |

| Vapor Pressure | 0.01 mmHg | at 20 °C | [2][3][5] |

| Refractive Index | n20/D 1.485 | [2][3][5][6] | |

| Molecular Weight | 268.18 g/mol | [5][7] | |

| Flash Point | 99.335 °C | [2] |

Factors Influencing Haloalkane Boiling Points

The boiling point of a haloalkane is determined by the strength of its intermolecular forces. The diagram below illustrates the key molecular characteristics that influence these forces and, consequently, the boiling point. For iodoalkanes, the large electron cloud of the iodine atom leads to significant London dispersion forces, which are the dominant intermolecular interaction.

Caption: Factors influencing the boiling point of haloalkanes.

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and widely accepted technique for determining the boiling point of a liquid, especially when only a small sample volume is available.[8]

Materials:

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer (-10 to 300 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or other heat source

-

This compound sample (approx. 0.5 mL)

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with the this compound sample.[8]

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.[8]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]

-

Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil, ensuring the side arm is also filled.

-

Immersion: Insert the thermometer and test tube assembly into the Thiele tube, positioning the sample in the main body of the tube.[8]

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.[8] This design promotes even heat distribution through convection currents in the oil.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and be expelled as bubbles.[8] Upon reaching the boiling point of this compound, a continuous and rapid stream of vapor bubbles will emerge from the capillary tube.[8]

-

Boiling Point Reading: Remove the heat source when a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]

-

Repeat for Accuracy: It is advisable to allow the apparatus to cool sufficiently and then repeat the heating and cooling cycle to obtain a more accurate and reproducible measurement.

The following workflow diagram illustrates the key steps in the experimental determination of a boiling point using the Thiele tube method.

Caption: Workflow for boiling point determination.

Conclusion

This technical guide has provided a detailed summary of the boiling point and other significant physical properties of this compound. The data presented, sourced from reputable chemical databases, offers a reliable reference for scientific applications. Furthermore, the inclusion of a standard experimental protocol for boiling point determination equips researchers with the necessary methodology for empirical verification. The provided diagrams offer a clear visualization of the theoretical principles and practical workflows relevant to the physical chemistry of this compound.

References

- 1. CAS 2050-77-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-ヨードデカン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 2050-77-3 [chemicalbook.com]

- 7. This compound | C10H21I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

The Density of 1-Iododecane: A Technical Guide for Researchers

Authored for professionals in research, science, and drug development, this in-depth technical guide provides a comprehensive overview of the density of 1-iododecane, a key long-chain alkyl iodide. This document presents quantitative data, detailed experimental methodologies, and logical workflows to facilitate its use in laboratory and development settings.

Core Physical Properties of this compound

This compound (CAS No. 2050-77-3) is a colorless to light yellow liquid with the chemical formula C₁₀H₂₁I. It is immiscible with water and is commonly stabilized with copper.[1] Its density is a fundamental physical property crucial for various applications, including reaction stoichiometry, fluid dynamics modeling, and quality control.

Quantitative Density Data

The density of this compound has been experimentally determined and is presented below. The most comprehensive data, showing the temperature-dependent density, comes from a 2019 study by Ryshkova et al. published in Industrial & Engineering Chemistry Research.[2][3] Additional single-point density measurements are also available from various chemical suppliers.

A summary of the available density data is presented in Table 1.

| Temperature (°C) | Temperature (K) | Density (g/cm³) | Reference |

| -20.00 | 253.15 | 1.323 | Ryshkova et al., 2019 |

| 0.00 | 273.15 | 1.285 | Ryshkova et al., 2019 |

| 20.00 | 293.15 | 1.267 | Ryshkova et al., 2019 |

| 25.00 | 298.15 | 1.257 | Sigma-Aldrich[4], ChemicalBook[1][5] |

| 25.00 | 298.15 | 1.251-1.257 | Loba Chemie[6] |

| 40.00 | 313.15 | 1.230 | Ryshkova et al., 2019 |

| 60.00 | 333.15 | 1.192 | Ryshkova et al., 2019 |

| 80.00 | 353.15 | 1.154 | Ryshkova et al., 2019 |

| 100.00 | 373.15 | 1.116 | Ryshkova et al., 2019 |

| 120.00 | 393.15 | 1.078 | Ryshkova et al., 2019 |

| 140.00 | 413.15 | 1.040 | Ryshkova et al., 2019 |

| 150.09 | 423.24 | 1.021 | Ryshkova et al., 2019 |

Note: The data from Ryshkova et al. was extracted from the supporting information of their 2019 publication and provides a comprehensive view of the density of this compound across a broad temperature range.

Experimental Protocol: Density Determination by Pycnometry

The determination of liquid density is a fundamental experimental procedure. The pycnometer method is a highly precise technique for this purpose.

Principle

A pycnometer is a glass flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid (this compound), the density of the sample can be determined with high accuracy.

Apparatus

-

Gay-Lussac or Weld pycnometer (typically 10 or 25 mL)

-

Analytical balance (readability to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Syringes and needles

-

Cleaning solvents (e.g., acetone, ethanol)

Procedure

-

Cleaning and Drying: The pycnometer is thoroughly cleaned with appropriate solvents and dried completely.

-

Mass of Empty Pycnometer: The mass of the clean, dry pycnometer with its stopper is accurately measured on the analytical balance.

-

Calibration with Reference Liquid: The pycnometer is filled with deionized water, ensuring no air bubbles are present. It is then placed in a constant temperature water bath until thermal equilibrium is reached. The volume is adjusted precisely to the mark, the exterior is dried, and the filled pycnometer is weighed. The volume of the pycnometer is calculated using the known density of water at that temperature.

-

Measurement of Sample Liquid: The calibrated pycnometer is emptied, dried, and then filled with this compound. The process of thermal equilibration in the water bath and volume adjustment is repeated. The mass of the pycnometer filled with this compound is then measured.

-

Calculation: The density of this compound is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Logical Workflow for Density Determination

The following diagram illustrates the logical workflow for the experimental determination and reporting of the density of a liquid compound such as this compound.

This comprehensive guide provides researchers and drug development professionals with the necessary data and protocols for the accurate use and handling of this compound, with a focus on its density. The provided information is essential for ensuring the precision and reproducibility of experimental and developmental work.

References

- 1. This compound | 2050-77-3 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Author Guidelines [researcher-resources.acs.org]

- 5. Selected Publications — Res. Cent. Cond. Matt. Phys. KSU [rccmp.kursksu.ru]

- 6. This compound | C10H21I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Iododecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-iododecane in various organic solvents. As a key building block in organic synthesis and drug development, understanding its solubility profile is critical for reaction design, purification, and formulation. This document consolidates available data, outlines detailed experimental protocols for solubility determination, and presents visual representations of solubility principles.

Core Concepts in this compound Solubility

This compound (C₁₀H₂₁I) is a primary alkyl halide characterized by a long, nonpolar ten-carbon alkyl chain and a terminal iodine atom. This structure dictates its solubility behavior, which is primarily governed by the principle of "like dissolves like." The molecule is predominantly nonpolar due to the long hydrocarbon tail. As such, it is readily soluble in nonpolar and weakly polar organic solvents where the intermolecular forces (primarily van der Waals forces) are similar to its own.[1][2] Conversely, it is immiscible with highly polar solvents like water.[3][4][5][6]

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature, its solubility can be reliably predicted based on its structure and the known solubility of similar long-chain alkanes and alkyl halides.[7][8] this compound is expected to be miscible in all proportions with nonpolar and moderately polar solvents. Its solubility in more polar solvents will be more limited. One source explicitly states its solubility in Dimethyl Sulfoxide (DMSO).[9]

The following table summarizes the expected qualitative and estimated quantitative solubility of this compound at standard laboratory conditions (approximately 20-25 °C).

| Solvent Class | Solvent | Chemical Formula | Polarity | Expected Solubility |

| Alkanes | Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Heptane | C₇H₁₆ | Nonpolar | Miscible | |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Nonpolar | Miscible |

| Benzene | C₆H₆ | Nonpolar | Miscible | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble / Miscible | |

| Halogenated Hydrocarbons | Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible | |

| Ketones | Acetone | C₃H₆O | Polar Aprotic | Soluble / Miscible |

| Esters | Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble / Miscible |

| Alcohols | Methanol | CH₄O | Polar Protic | Moderately Soluble |

| Ethanol | C₂H₆O | Polar Protic | Soluble | |

| Amides | Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Soluble[9] |

| Water | Water | H₂O | Highly Polar | Insoluble / Immiscible[3][4][5][6] |

Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase. "Soluble" indicates that a significant amount of this compound will dissolve, and it is likely miscible. "Moderately Soluble" suggests that there may be a limit to the amount of this compound that can dissolve.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using a standard laboratory procedure.

Objective: To determine the concentration (e.g., in g/100 g of solvent) of this compound in a saturated solution with a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with screw caps

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of the Saturated Solution (Shake-Flask Method): a. Add an excess amount of this compound to a pre-weighed glass vial. b. Add a known mass of the chosen organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of a separate phase of undissolved this compound is necessary to confirm saturation.

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the undissolved this compound to settle. b. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets. d. Record the mass of the filtered saturated solution. e. Dilute the filtered sample to a known volume with the same organic solvent. This diluted sample will be used for analysis.

-

Quantitative Analysis: a. Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. b. Analyze the standard solutions using a calibrated GC-FID or other suitable analytical instrument to generate a calibration curve. c. Analyze the diluted sample of the saturated solution under the same conditions. d. Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculation of Solubility: a. Back-calculate the concentration of this compound in the original undiluted saturated solution. b. Express the solubility as grams of this compound per 100 grams of solvent.

Safety Precautions: this compound is an irritant and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.

Visualizing Solubility Relationships

The following diagram illustrates the general solubility behavior of this compound in different classes of organic solvents based on polarity.

Caption: Solubility of this compound in Organic Solvents.

This diagram provides a clear visual representation of how the polarity of the solvent influences the solubility of the predominantly nonpolar this compound.

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility.

Caption: Experimental Workflow for Solubility Determination.

This workflow outlines the key steps involved in accurately measuring the solubility of this compound in a given organic solvent.

References

- 1. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. sciencebuddies.org [sciencebuddies.org]

- 5. 1-Chlorodecane | C10H21Cl | CID 13848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Decane - Sciencemadness Wiki [sciencemadness.org]

- 8. 1-Bromododecane [chembk.com]

- 9. CAS 1002-69-3: 1-Chlorodecane | CymitQuimica [cymitquimica.com]

1-Iododecane: A Comprehensive Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for 1-iododecane, a versatile alkyl iodide used in a variety of organic synthesis applications. Understanding the potential hazards and proper handling procedures is paramount for ensuring laboratory safety and the integrity of research. This document synthesizes information from safety data sheets (SDS), regulatory guidelines, and scientific literature to provide a detailed resource for professionals working with this compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling and use. This data is crucial for designing experiments, understanding its behavior under various conditions, and planning for potential emergencies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁I | [PubChem] |

| Molecular Weight | 268.18 g/mol | [PubChem] |

| Appearance | Colorless to light yellow liquid | [PubChem] |

| Boiling Point | 132 °C at 15 mmHg | [Sigma-Aldrich][1] |

| Melting Point | -16 °C | [LookChem][2] |

| Density | 1.257 g/mL at 25 °C | [Sigma-Aldrich][1] |

| Vapor Pressure | 0.01 mmHg at 20 °C | [PubChem] |

| Flash Point | > 110 °C (> 230 °F) | [Thermo Fisher Scientific][2] |

| Refractive Index | n20/D 1.485 (lit.) | [Sigma-Aldrich][1] |

| Solubility | Immiscible with water. | [LookChem][2] |

| Stability | Stable under normal conditions; light sensitive. | [Thermo Fisher Scientific][3] |

Toxicological Information

This compound is classified as an irritant and presents acute toxicity concerns. The following table summarizes the available toxicological data.

| Endpoint | Value | Species | Source(s) |

| Acute Toxicity (LD50) | 4,550 mg/kg (Intraperitoneal) | Mouse | [PubChem] |

| Skin Irritation | Causes skin irritation (Category 2) | N/A | [PubChem] |

| Eye Irritation | Causes serious eye irritation (Category 2A) | N/A | [PubChem][4] |

| Respiratory Irritation | May cause respiratory irritation | N/A | [PubChem] |

Mechanism of Irritation

The irritant effects of this compound are attributed to its chemical reactivity as an alkyl halide. Alkyl halides can act as alkylating agents, reacting with nucleophilic functional groups present in biological macromolecules such as proteins and DNA. This covalent modification can disrupt cellular processes and trigger inflammatory responses, leading to the observed skin and eye irritation.[5] The lipophilic nature of the decyl chain facilitates its penetration through the skin's lipid barrier, allowing it to reach viable cells in the epidermis and dermis and elicit an irritant response.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard statements.

| GHS Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Experimental Protocols for Safety Assessment

The safety data presented in this guide are derived from standardized experimental protocols. The following sections detail the methodologies for key toxicological and physical hazard assessments.

Acute Toxicity - Intraperitoneal LD50 Determination

The intraperitoneal LD50 value for this compound in mice was likely determined using a method similar to the OECD Guidelines for the Testing of Chemicals, such as the Up-and-Down Procedure (UDP).[6][7]

Methodology:

-

Animal Selection: Healthy, young adult mice of a single sex (typically females) are used.[6] The animals are acclimatized to laboratory conditions before the study.

-

Dose Preparation: this compound is prepared in a suitable vehicle if necessary.

-

Dose Administration: A single dose of the test substance is administered via intraperitoneal injection.[8]

-

Procedure: The study follows a sequential dosing scheme. A single animal is dosed, and the outcome (survival or death) determines the dose for the next animal (a higher dose after survival, a lower dose after death).[6]

-

Observation Period: Animals are observed for signs of toxicity and mortality for up to 14 days after administration.[8]

-

LD50 Calculation: The LD50 value is calculated from the results of the sequential dosing using statistical methods, such as the method of Miller and Tainter.[8]

Caption: Workflow for Intraperitoneal LD50 Determination.

Skin Irritation Assessment

The skin irritation potential of this compound is determined in accordance with OECD Test Guideline 439, which utilizes a reconstructed human epidermis (RhE) model.

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in a cell culture incubator.

-

Application of Test Substance: A defined amount of this compound is applied directly to the surface of the RhE tissue.

-

Exposure and Post-Incubation: After a specific exposure period, the tissues are rinsed and incubated in fresh medium for a recovery period.

-

Viability Assessment: Tissue viability is measured using a cell viability assay, such as the MTT assay. This assay quantifies the metabolic activity of viable cells.

-

Classification: The substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Caption: In Vitro Skin Irritation Test Workflow.

Eye Irritation Assessment

The serious eye irritation potential of this compound is determined following OECD Test Guideline 405.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Application: A single dose of this compound is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored to evaluate the degree of irritation.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Flash Point Determination

The flash point of this compound is determined using a method such as the Cleveland open-cup method.

Methodology:

-

Apparatus: A Cleveland open-cup apparatus, consisting of a brass test cup, a heating plate, and an ignition source, is used.

-

Procedure: The test cup is filled with this compound. The substance is heated at a controlled rate.

-

Ignition Test: At regular temperature intervals, a test flame is passed over the surface of the liquid.

-

Flash Point: The flash point is the lowest temperature at which the vapors of the substance ignite briefly upon application of the test flame.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation of vapors is possible, use a NIOSH/MSHA-approved respirator.[3]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Protect from direct sunlight and light exposure, as this compound is light-sensitive.[3]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

A small amount of copper chip may be added as a stabilizer.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

Caption: First-Aid Measures for this compound Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen iodide.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Caption: Spill Management Workflow for this compound.

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

This guide is intended to provide comprehensive safety information for this compound. It is not a substitute for a thorough review of the substance-specific Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. Always prioritize safety in the laboratory.

References

- 1. oecd.org [oecd.org]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Iodododecane | C12H25I | CID 20282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrazine - Wikipedia [en.wikipedia.org]

- 6. enamine.net [enamine.net]

- 7. epa.gov [epa.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. tcichemicals.com [tcichemicals.com]

1-Iododecane: A Technical Toxicological Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the currently available toxicological data for 1-iododecane (CAS No. 2050-77-3). The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the potential hazards associated with the handling and use of this compound. This document synthesizes data from safety data sheets and chemical databases, highlighting both the known toxicological endpoints and significant data gaps. The available quantitative data is limited, and detailed experimental protocols for the cited studies are not publicly available in the reviewed literature.

Chemical and Physical Properties

This compound is a light-sensitive, light yellow liquid with the molecular formula C10H21I.[1] It is classified as a saturated halogenated aliphatic hydrocarbon. Key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 268.17 g/mol | [1] |

| Boiling Point | 124 °C @ 11 mmHg | [1] |

| Flash Point | 96 °C | [1] |

| Specific Gravity | 1.250 | [1] |

| Vapor Pressure | 0.01 mmHg @ 20 °C | [1] |

Toxicological Data Summary

The toxicological profile of this compound is not well-characterized. The primary quantitative data point available is an acute lethal dose value. Other toxicological information is largely qualitative, derived from hazard classifications.

Quantitative Toxicological Data

The available quantitative data on the acute toxicity of this compound is limited to a single study cited in the Registry of Toxic Effects of Chemical Substances (RTECS).

| Endpoint | Species | Route | Value | Source |

| LD50 | Mouse | Intraperitoneal | 4,550 mg/kg | [2] |

Experimental Protocol: A detailed experimental protocol for this LD50 study is not available in the public domain. A generalized workflow for such a study is presented in the visualizations section.

Qualitative Toxicological Data

This compound is classified as a hazardous chemical according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards identified are related to irritation.

| Endpoint | Classification | Target Organs | Source |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Skin | [1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | Eyes | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Respiratory system | [1][2] |

Experimental Protocols: Specific studies and detailed experimental protocols for these irritation classifications are not provided in the available safety data sheets.

Data Gaps

Significant gaps exist in the toxicological database for this compound. For the following critical endpoints, no data is currently available:

-

Chronic Toxicity (STOT-repeated exposure)[1]

-

Carcinogenicity[1]

-

Mutagenicity[1]

-

Reproductive Toxicity[1]

-

Developmental Effects[1]

-

Teratogenicity[1]

Visualizations

Logical Flow of Potential Toxicological Effects

The following diagram illustrates the logical relationships between exposure to this compound and the potential health hazards identified in the available literature.

Caption: Logical relationships of this compound exposure and effects.

Generalized Acute Toxicity (LD50) Experimental Workflow

As the specific protocol for the cited LD50 study is unavailable, this diagram outlines a general workflow for determining the median lethal dose of a substance.

Caption: Generalized workflow for an acute toxicity (LD50) study.

Conclusion

The toxicological data for this compound is sparse. It is confirmed to be a skin, eye, and respiratory irritant. A single intraperitoneal LD50 value in mice suggests low acute toxicity via this route. However, the absence of data on chronic exposure, carcinogenicity, mutagenicity, and reproductive toxicity necessitates a cautious approach to its handling. Professionals should adhere to the recommended safety precautions outlined in the safety data sheet, including the use of appropriate personal protective equipment to minimize exposure. Further research is required to fully elucidate the toxicological profile of this compound.

References

A Technical Guide to the Spectral Analysis of 1-Iododecane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 1-iododecane (CAS No. 2050-77-3), a key intermediate in organic synthesis. The document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Quantitative Spectral Data

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.18 | Triplet | 2H | I-CH₂ -(CH₂)₈-CH₃ |

| ~1.82 | Quintet | 2H | I-CH₂-CH₂ -(CH₂)₇-CH₃ |

| ~1.27 | Multiplet | 14H | I-(CH₂)₂-(CH₂ )₇-CH₃ |

| ~0.89 | Triplet | 3H | I-(CH₂)₉-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~33.6 | C H₂-I |

| ~31.9 | -(C H₂)ₙ- |

| ~30.6 | -(C H₂)ₙ- |

| ~29.5 | -(C H₂)ₙ- |

| ~29.3 | -(C H₂)ₙ- |

| ~28.7 | -(C H₂)ₙ- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

| ~7.3 | I-C H₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H stretch (alkane) |

| 2853 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (methylene) |

| 1215 | Medium | CH₂ wag |

| ~590 | Medium-Weak | C-I stretch |

Sample Preparation: Neat liquid film[1]

Table 4: Mass Spectrometry (Electron Ionization) Data for this compound

| m/z | Proposed Fragment Ion | Interpretation | Relative Abundance |

| 268 | [C₁₀H₂₁I]⁺ | Molecular Ion (M⁺) | Low |

| 141 | [C₁₀H₂₁]⁺ | Loss of I• (M - 127) | High |

| 127 | [I]⁺ | Iodine cation | Low |

| 85 | [C₆H₁₃]⁺ | Alkyl fragment | High |

| 71 | [C₅H₁₁]⁺ | Alkyl fragment | High |

| 57 | [C₄H₉]⁺ | Alkyl fragment | High |

| 43 | [C₃H₇]⁺ | Alkyl fragment | Base Peak |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Pulse sequence: Standard single pulse

-

Spectral width: -2 to 12 ppm

-

Acquisition time: ~3 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Pulse sequence: Proton-decoupled single pulse

-

Spectral width: -10 to 220 ppm

-

Acquisition time: ~1.5 seconds

-

Relaxation delay: 5 seconds

-

Number of scans: 1024

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

As this compound is a liquid, a neat spectrum can be obtained.

-

Place a drop of the neat liquid onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Place a second salt plate on top to create a thin liquid film.

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer

-

Accessory: Transmission holder

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution in a volatile solvent like dichloromethane (B109758) is prepared.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization source: Electron Ionization (EI)

-